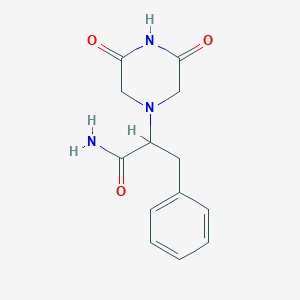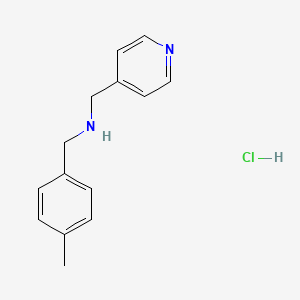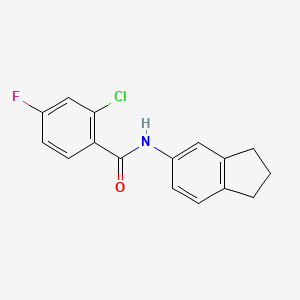
1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. In agriculture, it has been shown to disrupt the nervous system of certain pests, leading to their death. In material science, its mechanism of action is related to its chemical properties, such as its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate vary depending on its application. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in animal models. In agriculture, it has been shown to reduce the population of certain pests and increase crop yield. In material science, its properties have been studied for their potential use in the production of materials with specific properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments include its high purity and stability, which make it easier to work with. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with this compound.
Direcciones Futuras
There are several potential future directions for research on 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. In medicine, further studies could investigate its potential as a treatment for other inflammatory and cancer-related conditions. In agriculture, research could focus on optimizing its use as a pesticide and studying its potential impact on non-target organisms. In material science, research could explore its potential use in the production of new materials with specific properties.
In conclusion, 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with 1-phenylethanol in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of certain pests. In material science, it has been explored for its potential use in the production of polymers and other materials.
Propiedades
IUPAC Name |
1-phenylethyl 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13(14-7-3-2-4-8-14)24-17(21)11-12-20-18(22)15-9-5-6-10-16(15)19(20)23/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIZHZXOPAMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)


![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)


![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)